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Compound of Interest

Compound Name: 2-Phenyl-1-butanol

Cat. No.: B104733 Get Quote

Spectroscopic Data of 2-Phenyl-1-butanol: A
Technical Guide
Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenyl-1-butanol (CAS No: 89104-46-1), a valuable chemical intermediate in various research

and development applications. The document is intended for researchers, scientists, and drug

development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for

substance identification, purity assessment, and structural elucidation.

Chemical Structure and Properties

IUPAC Name: 2-phenylbutan-1-ol[1]

Molecular Formula: C₁₀H₁₄O[1]

Molecular Weight: 150.22 g/mol [1]

Structure:
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NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Data

While a publicly available, fully annotated spectrum with explicit chemical shifts and coupling

constants for 2-Phenyl-1-butanol is not readily available in major databases, the expected

proton environments are as follows:

Aromatic Protons (C₆H₅-): Multiple signals expected in the range of δ 7.0-7.5 ppm. The exact

splitting pattern will depend on the specific magnetic environment of each proton on the

phenyl ring.

Methine Proton (-CH-): A multiplet signal is expected due to coupling with the adjacent

methylene and methyl groups.

Methylene Protons (-CH₂OH): These protons adjacent to the hydroxyl group are expected to

show a signal that is shifted downfield, likely appearing as a doublet of doublets or a more

complex multiplet due to coupling with the methine proton and the hydroxyl proton (if

coupling is observed).

Methylene Protons (-CH₂-CH₃): These protons will appear as a multiplet, coupled to both the

methine and the terminal methyl protons.

Methyl Protons (-CH₃): A triplet signal is expected due to coupling with the adjacent

methylene group.

Hydroxyl Proton (-OH): A broad singlet is typically observed for the hydroxyl proton, the

chemical shift of which can vary depending on concentration, solvent, and temperature.

¹³C NMR Data

Similarly, a complete, assigned ¹³C NMR spectrum from public databases is elusive. However,

based on the structure, the following carbon environments are anticipated:

Aromatic Carbons (C₆H₅-): Several signals are expected in the aromatic region (δ 125-145

ppm). The carbon attached to the butyl chain will have a distinct chemical shift from the other
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aromatic carbons.

Methine Carbon (-CH-): One signal corresponding to the carbon atom bonded to the phenyl

group.

Methylene Carbon (-CH₂OH): One signal for the carbon bonded to the hydroxyl group,

typically found in the δ 60-70 ppm range.

Methylene Carbon (-CH₂-CH₃): One signal for the ethyl methylene carbon.

Methyl Carbon (-CH₃): One signal for the terminal methyl carbon, typically appearing at the

most upfield region of the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For 2-
Phenyl-1-butanol, the key expected absorption bands are:

Wavenumber (cm⁻¹) Functional Group Description

~3600-3200 O-H (Alcohol)
Broad, strong stretching

vibration

~3100-3000 C-H (Aromatic) Stretching vibration

~3000-2850 C-H (Aliphatic) Stretching vibration

~1600, ~1495, ~1450 C=C (Aromatic Ring) Skeletal vibrations

~1050 C-O (Primary Alcohol) Stretching vibration

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of 2-Phenyl-1-butanol is expected to show a

molecular ion peak (M⁺) at m/z = 150. Key fragmentation pathways would likely involve:
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Loss of a water molecule (-H₂O): A peak at m/z = 132.

Benzylic cleavage: Cleavage of the C-C bond adjacent to the phenyl group, leading to the

formation of a stable benzyl cation or related fragments (e.g., tropylium ion at m/z = 91).

Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and

the adjacent carbon, resulting in fragments from the loss of a propyl group.

Loss of an ethyl group (-C₂H₅): A peak at m/z = 121.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of 2-Phenyl-1-butanol is dissolved in a deuterated

solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), is often added.

Instrument: A ¹H NMR spectrum can be acquired on an instrument such as a Varian A-60 or

a more modern high-field NMR spectrometer.

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is

shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to

acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is

typically employed to simplify the spectrum.

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The

spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ = 0.00

ppm). Integration of the proton signals provides the relative ratio of protons in different

environments.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like 2-Phenyl-1-butanol, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr) in what is known as a capillary cell.[1]
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The

sample is then placed in the beam path, and the sample spectrum is acquired. The

instrument measures the interference pattern of the infrared light, which is then

mathematically converted into an absorbance or transmittance spectrum.

Data Processing: The background spectrum is subtracted from the sample spectrum to

produce the final IR spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification before analysis.[1]

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV) in a process called electron ionization (EI). This causes the

molecules to lose an electron and form a positively charged molecular ion (M⁺).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-Phenyl-1-butanol.
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Caption: Spectroscopic analysis workflow for 2-Phenyl-1-butanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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